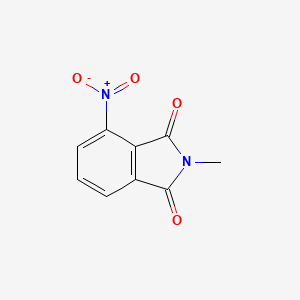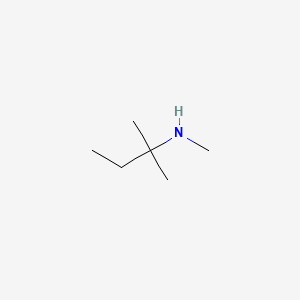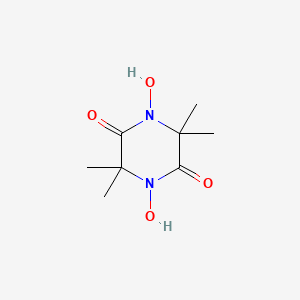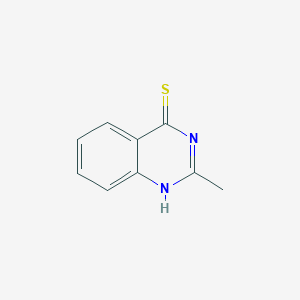
2-(4-Methylphenyl)propan-1-ol
Descripción general
Descripción
“2-(4-Methylphenyl)propan-1-ol” is a monoterpenoid . It is a secondary alcohol derivative .
Synthesis Analysis
This compound can be prepared by the reduction of 4′-methylpropiophenone . Its racemic form can be resolved by oxidative kinetic resolution in the presence of chiral polymeric Mn (III) salen complexes .Molecular Structure Analysis
The molecular formula of “2-(4-Methylphenyl)propan-1-ol” is C10H14O . The InChI string representation of its structure is InChI=1S/C10H14O/c1-8-3-5-10 (6-4-8)9 (2)7-11/h3-6,9,11H,7H2,1-2H3 .Chemical Reactions Analysis
As an alcohol, “2-(4-Methylphenyl)propan-2-ol” can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .Physical And Chemical Properties Analysis
“2-(4-Methylphenyl)propan-1-ol” is a clear colorless to pale yellow liquid with an herbaceous celery-like odor . It is slightly soluble in water . The molecular weight is 150.22 .Aplicaciones Científicas De Investigación
Structural Characterization and Computational Studies
2-(4-Methylphenyl)propan-1-ol has been studied for its structural properties using X-ray diffraction and computational methods like Density Functional Theory (DFT). These studies provide valuable insights into the molecular structure and bonding characteristics of compounds like 2-(4-Methylphenyl)propan-1-ol, which are critical for understanding their chemical behavior and potential applications in various fields (Nycz et al., 2011).
Catalytic Applications
This compound has been explored in catalytic applications, particularly in the transformation of related chemical structures. For instance, the transformation of 1-(2-Aminophenyl)propan-2-ol under specific conditions has been studied, showcasing the potential of 2-(4-Methylphenyl)propan-1-ol and its derivatives in catalytic processes (Bernas et al., 2015).
Involvement in Chemical Synthesis
2-(4-Methylphenyl)propan-1-ol is involved in various chemical synthesis processes. For example, it plays a role in the synthesis of complex organic compounds and pharmaceuticals, as evidenced by research on synthesizing and studying the properties of related compounds (Čižmáriková et al., 2020).
Role in Chemical Reactions
Studies have shown that 2-(4-Methylphenyl)propan-1-ol undergoes various chemical reactions, leading to the formation of different compounds. This includes evidence of 1,5- and 1,6-cyclisation via its intermediates, indicating its versatility in organic synthesis (Goosen et al., 1993).
Lipase-Catalyzed Reactions
The compound is also a subject of interest in enzymatic processes. Lipase-catalyzed kinetic resolution of racemic mixtures involving derivatives of 2-(4-Methylphenyl)propan-1-ol demonstrates its potential in producing enantiomerically pure compounds, which is crucial in pharmaceutical applications (Shafioul & Cheong, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFDIFDNDWRHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018187 | |
| Record name | p-Cymen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)propan-1-ol | |
CAS RN |
4371-50-0 | |
| Record name | p-Cymen-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cymen-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cymen-9-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Cymen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



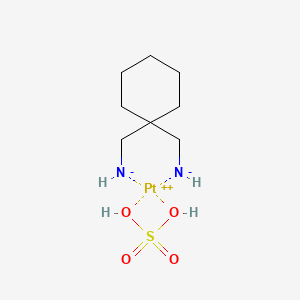
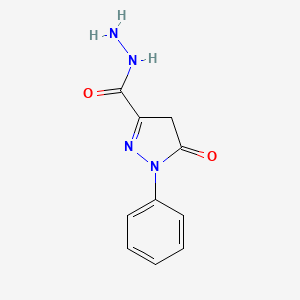
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-](/img/structure/B1619559.png)
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)
